2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole

Analytical Chemistry Quality Control Chromatography

Avoid uncontrolled isomer shifts: 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole provides defined LogP 3.05 and chromatographic behavior for reproducible RP-HPLC methods. • Validated retention on Newcrom R1 columns; quantifiable shift vs. para-isomer • Microwave-assisted synthesis ensures batch-to-batch consistency • Reliable scaffold for medicinal chemistry with predictable cLogD-driven PK predictions.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
CAS No. 19748-58-4
Cat. No. B012071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole
CAS19748-58-4
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)OC
InChIInChI=1S/C16H14N2O3/c1-19-13-7-3-5-11(9-13)15-17-18-16(21-15)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3
InChIKeyVTFRIPCUJGVYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole Physicochemical Profile


2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole is a symmetrical 2,5-diaryl-1,3,4-oxadiazole bearing meta-methoxy substituents on each phenyl ring [1]. With a molecular weight of 282.29 g·mol⁻¹ and an experimentally determined LogP of 3.05, it occupies a distinct hydrophobicity range within the oxadiazole family, making it a candidate for applications requiring balanced aromatic π-stacking and moderate polar character.

  • Isomer identity Meta-methoxy substitution enables diagnostic HPLC retention for confident positional isomer assignment
  • Lipophilicity Experimentally determined LogP provides a balanced hydrophobicity profile for reproducible physicochemical studies
  • Synthesis Microwave-assisted protocol supports scalable, high‑purity production with consistent batch quality

Why Meta-Methoxy Matters


Simple substitution of the unsubstituted 2,5-diphenyl-1,3,4-oxadiazole or the para-methoxy isomer for the 3-methoxy derivative introduces uncontrolled shifts in solubility, retention time, and potentially bioactivity. The meta-methoxy group exerts a distinct electronic effect (Hammett σₘ = +0.12 vs σₚ = −0.27) that alters the electron density on the oxadiazole ring, directly influencing chromatographic behavior and molecular recognition [1]. Procurement without verifying the substitution pattern risks receiving a compound with a LogP differing by ≥0.5 units and fundamentally altered π-stacking interactions.

Target
Risk if substituted
3‑Methoxy positional isomer
Unsubstituted or 4‑methoxy analogue may shift LogP substantially, altering chromatographic retention and π‑stacking interactions
Distinct meta electronic effect
Para‑methoxy variant exerts opposite Hammett σ effect, changing oxadiazole electron density and molecular recognition

Quantitative Evidence: 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole


RP-HPLC Retention: Identity Verification

Under standardized reverse‑phase conditions (Newcrom R1 column), 2,5‑bis(3‑methoxyphenyl)-1,3,4‑oxadiazole elutes with a retention time that is diagnostically longer than that of its 4‑methoxy isomer, owing to the meta‑substitution pattern's impact on dipole moment and hydrophobic contact area [1]. The method provides a rapid, quantitative identity check that a generic melting‑point measurement cannot.

HPLC identity
Class‑level
k' ~4.5 vs ~3.5
Δk' ≈ +1.0 (≥22% relative increase)
Enables unambiguous isomer confirmation when sourcing from multiple suppliers
Retention shift is method‑specific; cross‑validate with authenticated standard
Analytical Chemistry Quality Control Chromatography

LogP Distinguishes Methoxy Positional Isomers

The experimentally determined LogP of 2,5‑bis(3‑methoxyphenyl)-1,3,4‑oxadiazole is 3.05 [1], placing it ~0.5 log units above the unsubstituted 2,5‑diphenyl‑1,3,4‑oxadiazole (LogP ~2.5–2.8) and below the 4‑methoxy isomer (LogP ~3.3–3.5) [2]. This intermediate lipophilicity is critical for applications where both membrane permeability and aqueous solubility must be balanced.

Lipophilicity
Class‑level
LogP 3.05
Intermediate value balances permeability and aqueous solubility requirements
Class‑level inference from RP‑HPLC correlation; ~0.3 log units separate meta from para isomer
Physicochemical Properties Lipophilicity Drug Design

Microwave-Assisted Synthesis for Scalable Production

The compound is synthesised via microwave‑assisted cyclisation of 3‑methoxybenzoic acid N‑(3‑methoxybenzoyl)hydrazide with Burgess reagent in THF, achieving quantitative conversion (100 W, 100 °C, 10 min) . This contrasts with conventional thermal methods that often require prolonged heating (6–24 h) and give lower yields (60–80%) for analogous 2,5‑diaryloxadiazoles [1].

Scalable synthesis
Data to verify
Quantitative conversion
100 W, 100°C, 10 min (microwave)
Rapid high‑purity production reduces lead‑time and cost‑per‑gram
Protocol contrasts with conventional thermal methods (60–80% yield, 6–24 h)
Synthetic Chemistry Process Chemistry Supply Chain

Application Scenarios for 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole


HPLC Reference Standard for Method Development

The well‑characterised retention on Newcrom R1 columns and the quantifiable retention shift relative to positional isomers make this compound an excellent system‑suitability standard for RP‑HPLC methods that must resolve closely related oxadiazole impurities [1].

Lead Probe with Controlled Lipophilicity

With an experimentally validated LogP of 3.05, the compound serves as a reliable scaffold for medicinal chemistry programs where a 0.25‑log‑unit shift in lipophilicity (relative to the unsubstituted analog) can significantly impact cLogD‑driven pharmacokinetic predictions [1].

Scalable Building Block for Materials Science

The microwave‑assisted synthesis yields quantitative conversion within minutes, providing a cost‑effective, reproducible route to multi‑gram quantities for use in polymer, liquid‑crystal, or optoelectronic research where batch‑to‑batch consistency is non‑negotiable [1].

Application
Selection Property
Validation Focus
HPLC reference standard
Retention shift relative to positional isomers
Isomer identity confirmation by chromatographic consistency
Lead scaffold with controlled lipophilicity
Experimentally validated LogP
Reproducible partition behavior in assay media
Scalable materials building block
Microwave‑assisted high‑yield protocol
Batch‑to‑batch chemical purity and consistency
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